molecular formula C6H9N7 B13311762 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13311762
M. Wt: 179.18 g/mol
InChI Key: VJWJDVKZZBXHMV-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with hydrazine hydrate, followed by cyclization to form the desired triazole derivative . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole rings can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds.

Scientific Research Applications

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. The triazole rings can form strong hydrogen bonds and coordinate with metal ions, enhancing their biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-1,2,4-triazole-3-amine
  • 1-methyl-1H-1,2,4-triazole-5-amine
  • 1,2,4-triazole-3-thiol

Uniqueness

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its dual triazole structure, which provides enhanced stability and reactivity compared to single triazole derivatives. This dual structure allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C6H9N7

Molecular Weight

179.18 g/mol

IUPAC Name

1-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H9N7/c1-12-5(8-3-10-12)2-13-4-9-6(7)11-13/h3-4H,2H2,1H3,(H2,7,11)

InChI Key

VJWJDVKZZBXHMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CN2C=NC(=N2)N

Origin of Product

United States

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